molecular formula C22H25NO4 B557453 Fmoc-L-beta-homoisoleucine CAS No. 193954-27-7

Fmoc-L-beta-homoisoleucine

Cat. No. B557453
M. Wt: 367.4 g/mol
InChI Key: VHZUUIWBAYOCDD-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Peptide Synthesis Applications :

    • Incomplete Fmoc deprotection in solid-phase synthesis of peptides containing leucine or alanine was observed, indicating a need for optimization of the deprotection step in peptide synthesis involving Fmoc-protected amino acids (Larsen & Holm, 2009).
    • Fmoc-L-Leucine, a chemically distinct PPARgamma ligand, has unique receptor interaction modes and pharmacological properties. It is used to study the modification of PPARgamma configuration, leading to a modified pattern of target gene activation (Rocchi et al., 2001).
  • Structural Characterization and Optimization :

    • Characterization of an N- and C-protected derivative of homo-β-leucine, Fmoc-homo-β-(S)-leucine methyl ester, provided insights into the extended conformation of this homo-β-residue, useful for designing peptides with specific structural properties (Benedetti et al., 2004).
    • Solid-phase synthesis using Fmoc-protected aza-beta3-amino acids and alpha-amino acids allows for the creation of "mixed" peptidomimetics, expanding the scope of peptide-based studies (Busnel et al., 2005).
  • Bio-inspired Functional Materials :

    • Fmoc-modified amino acids and short peptides have been identified as important bio-inspired building blocks for the fabrication of functional materials, with potential applications in cell cultivation, bio-templating, and drug delivery, owing to their self-assembly features and distinct properties (Tao et al., 2016).
  • Biomedical Applications and Material Science :

    • Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine demonstrated its efficiency in incorporating into peptides using Fmoc-chemistry-based solid-phase peptide synthesis, expanding the availability of a neoglycopeptide synthesis strategy (Carrasco et al., 2003).
    • Investigation of the conductivity of peptide nanotube networks formed by enzyme-triggered self-assembly of Fmoc-L3 showed significant charge transport, suggesting potential applications in interfacing biological components with electronics (Xu et al., 2010).

properties

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-beta-homoisoleucine

CAS RN

193954-27-7
Record name (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193954-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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